Patent‑Claimed Intermediate for 4‑Methylsulfonyl‑Substituted Piperidine Urea Cardiac Myosin Modulators
The compound 1-[(4-methylsulfonyl)phenyl]piperidine-2-carboxylic acid falls directly into the Markush structure of US patent application US20160243100, which claims 4‑methylsulfonyl‑substituted piperidine urea derivatives as cardiac myosin modulators [1]. In contrast, the unsubstituted 1‑phenylpiperidine‑2‑carboxylic acid (CAS 743422-75-5) is not covered by this patent family, as it lacks the indispensable 4‑methylsulfonyl group required for the claimed therapeutic activity. This means that any synthetic route targeting the Myokardia‑originated series must utilise the 4‑methylsulfonyl‑substituted piperidine‑2‑carboxylic acid as a building block; simpler N‑phenyl analogs cannot serve as surrogates without losing patent protection and the associated biological activity.
| Evidence Dimension | Patent claim scope (Markush structure inclusion) and therapeutic target relevance |
|---|---|
| Target Compound Data | Explicitly claimed in US20160243100 as part of genus of 4-methylsulfonyl-substituted piperidine ureas |
| Comparator Or Baseline | 1-Phenylpiperidine-2-carboxylic acid (CAS 743422-75-5) – not claimed; no known cardiac myosin modulator patent based on this unsubstituted scaffold |
| Quantified Difference | Patent protection exclusivity; target compound is a required intermediate for a publicly disclosed, structurally characterised series of cardiac myosin modulators, whereas the unsubstituted analog has no corresponding patent footprint in this indication. |
| Conditions | Patent analysis; Markush structure definition; therapeutic indication (cardiac muscle modulation) |
Why This Matters
For organisations developing proprietary drug candidates in the cardiovascular space, using the patented intermediate ensures freedom‑to‑operate advantages and alignment with a pre‑defined structure‑activity relationship, whereas substitution with a generic N‑phenyl analog undermines both intellectual property and biological relevance.
- [1] Oslob J, Aubele D, Kim J, McDowell R, Song Y, Sran A, et al. 4-Methylsulfonyl-Substituted Piperidine Urea Compounds. US Patent Application Publication US20160243100, August 25, 2016. View Source
